molecular formula C19H20N4O2S B6534761 1-(3,5-dimethylphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea CAS No. 1049260-78-7

1-(3,5-dimethylphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea

Cat. No.: B6534761
CAS No.: 1049260-78-7
M. Wt: 368.5 g/mol
InChI Key: WEZGNMNPSCDINJ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea is a synthetic urea derivative featuring a dihydropyridazinone core substituted with a thiophen-2-yl group and a 3,5-dimethylphenylurea moiety. The dihydropyridazinone scaffold is associated with anti-inflammatory and anticancer activities, while the thiophene substituent may enhance lipophilicity and π-π stacking interactions. Structural characterization of such compounds typically employs tools like SHELX for crystallographic refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-10-14(2)12-15(11-13)21-19(25)20-7-8-23-18(24)6-5-16(22-23)17-4-3-9-26-17/h3-6,9-12H,7-8H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZGNMNPSCDINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethylphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea, with a molecular formula of C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S and a molecular weight of 368.5 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

SMILES Cc1cc(C)cc(NC(=O)NCCn2nc(c3cccs3)ccc2=O)c1\text{SMILES }Cc1cc(C)cc(NC(=O)NCCn2nc(-c3cccs3)ccc2=O)c1

Antimicrobial Activity

Research has indicated that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans using methods like the agar well diffusion technique .

Case Study:
In a study evaluating the antimicrobial efficacy of various thiophene derivatives, it was found that certain modifications in the structure led to enhanced activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than conventional antibiotics like ciprofloxacin in some cases.

Anticancer Activity

Compounds similar to this urea derivative have been investigated for their anticancer potential. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer) with IC50 values ranging from 6.2 µM to 43.4 µM .

Data Table: Anticancer Activity Comparison

CompoundCancer Cell LineIC50 (µM)
Compound AHCT-1166.2
Compound BT47D43.4
1-(3,5-Dimethylphenyl)-3-{...}TBDTBD

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound is being studied for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for further development in treating inflammatory diseases.

The biological activities of this compound are hypothesized to be linked to its ability to interact with specific molecular targets within cells. For example:

  • Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Anticancer Activity: It could interfere with cancer cell metabolism or induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Structural Features

The target compound’s structure is compared to two analogs from the literature:

  • Compound 3d : 1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea .
  • Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .

Key Structural Differences :

  • Core Scaffold: The target compound uses a dihydropyridazinone ring, whereas Compound 3d incorporates a coumarin-thiazole hybrid, and Compound 1l features an imidazopyridine core.
  • Substituents :
    • The target’s 3,5-dimethylphenyl group is electron-donating, contrasting with Compound 3d’s 3,5-bis(trifluoromethyl)phenyl (electron-withdrawing) and Compound 1l’s 4-nitrophenyl (strongly electron-withdrawing).
    • The thiophen-2-yl group in the target may improve solubility compared to Compound 3d’s complex thiazole-piperazine chain.
Table 1: Structural and Physicochemical Comparison
Feature Target Compound Compound 3d Compound 1l
Core Structure Dihydropyridazinone Coumarin-thiazole hybrid Imidazopyridine
Aromatic Substituents 3,5-Dimethylphenyl 3,5-Bis(trifluoromethyl)phenyl 4-Nitrophenyl
Side Chain Thiophen-2-yl ethyl Piperazine-thiazole Phenethyl, cyano, nitro groups
Molecular Weight ~385 (calculated) 788.3 ([M−2HCl+H]+) ~610 (calculated)
Melting Point (°C) N/A 225–226 243–245
Synthesis Yield N/A 70.1% 51%

Physicochemical Properties

  • Lipophilicity: The 3,5-dimethylphenyl group in the target compound likely increases lipophilicity compared to Compound 3d’s trifluoromethyl groups, which reduce logP but enhance metabolic stability.
  • Solubility : Thiophene’s moderate polarity may improve aqueous solubility relative to Compound 3d’s bulky, hydrophobic side chain.

Spectroscopic Data

  • NMR Shifts :
    • Urea NH protons in Compound 3d appear at δ 12.68 ppm , typical for hydrogen-bonded NH groups. The target compound’s urea protons may resonate slightly upfield (~δ 10–12 ppm) due to the electron-donating methyl groups.
    • Compound 1l’s nitro group causes deshielding in aromatic protons (δ ~8.0 ppm) , whereas the target’s methyl-substituted phenyl ring may show signals near δ 6.5–7.5 ppm.

Hypothetical Pharmacological Implications

  • Compound 3d : The coumarin-thiazole structure and trifluoromethyl groups may favor anti-inflammatory or antimicrobial activity .
  • Compound 1l: The nitro and cyano groups in the imidazopyridine core could enhance reactivity toward nucleophilic targets, such as DNA topoisomerases .

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